molecular formula C16H15NO3S B3591425 3-{[(Benzylsulfanyl)acetyl]amino}benzoic acid

3-{[(Benzylsulfanyl)acetyl]amino}benzoic acid

Cat. No.: B3591425
M. Wt: 301.4 g/mol
InChI Key: FCDVAMSOVKRPRR-UHFFFAOYSA-N
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Description

3-{[(Benzylsulfanyl)acetyl]amino}benzoic acid is an organic compound with a complex structure that includes a benzylsulfanyl group, an acetyl group, and an amino group attached to a benzoic acid core

Preparation Methods

The synthesis of 3-{[(Benzylsulfanyl)acetyl]amino}benzoic acid typically involves multiple steps. One common synthetic route starts with the preparation of the benzylsulfanylacetyl intermediate, which is then reacted with an aminobenzoic acid derivative under specific conditions to yield the final product. The reaction conditions often involve the use of solvents like dichloromethane or ethanol and catalysts such as triethylamine or pyridine to facilitate the reaction.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

3-{[(Benzylsulfanyl)acetyl]amino}benzoic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride to reduce the acetyl group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the benzylsulfanyl group, where nucleophiles like halides or amines can replace the sulfanyl group.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., triethylamine, pyridine), and specific temperature and pressure conditions to optimize the reaction yield and selectivity. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

3-{[(Benzylsulfanyl)acetyl]amino}benzoic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: This compound can be used in biochemical studies to investigate enzyme interactions and metabolic pathways.

    Industry: It can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-{[(Benzylsulfanyl)acetyl]amino}benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The benzylsulfanyl group can interact with thiol groups in proteins, potentially inhibiting enzyme activity. The acetyl group can undergo hydrolysis, releasing acetic acid and modifying the local environment. These interactions can affect various biochemical pathways and cellular processes.

Comparison with Similar Compounds

3-{[(Benzylsulfanyl)acetyl]amino}benzoic acid can be compared with similar compounds such as:

    3-{[(Benzylsulfanyl)acetyl]amino}-2-methylbenzoate: This compound has a similar structure but includes a methyl group, which can affect its reactivity and biological activity.

    3,4-Bis{[(benzylsulfanyl)acetyl]amino}benzoic acid: This compound has two benzylsulfanylacetyl groups, which can lead to different chemical and biological properties.

Properties

IUPAC Name

3-[(2-benzylsulfanylacetyl)amino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO3S/c18-15(11-21-10-12-5-2-1-3-6-12)17-14-8-4-7-13(9-14)16(19)20/h1-9H,10-11H2,(H,17,18)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCDVAMSOVKRPRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CSCC(=O)NC2=CC=CC(=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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